An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid
An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylbenzoic Acid
CAS Number: 6623-35-4
This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. The document details its physicochemical properties, plausible synthetic routes, and potential biological activities, drawing insights from research on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Pharmacokinetic Properties
Below is a summary of the key physicochemical properties for 5-Bromo-2-hydroxy-4-methylbenzoic acid and its analogs. These parameters are crucial for assessing the compound's potential as a drug candidate.
| Property | Value | Reference Compound(s) |
| Molecular Formula | C8H7BrO3 | 5-Bromo-2-hydroxy-4-methylbenzoic acid |
| Molecular Weight | 231.04 g/mol | 5-Bromo-2-hydroxy-4-methylbenzoic acid[] |
| Appearance | White crystalline solid | 2-bromo-5-hydroxybenzoic acid[2] |
| Melting Point | 218-220°C | 2-bromo-5-hydroxybenzoic acid[2] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water. | 2-bromo-5-hydroxybenzoic acid[2] |
| pKa | ~2.97 | o-Hydroxybenzoic acid[3] |
| LogP | 1.99200 | 5-bromo-4-fluoro-2-hydroxybenzoic acid[4] |
Synthesis and Experimental Protocols
A potential synthetic workflow for 5-Bromo-2-hydroxy-4-methylbenzoic acid is outlined below. This proposed synthesis involves the bromination of 2-hydroxy-4-methylbenzoic acid.
Proposed Synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic Acid
A likely synthetic approach would involve the direct bromination of 2-hydroxy-4-methylbenzoic acid. The hydroxyl and methyl groups on the benzene ring are ortho- and para-directing, influencing the position of the incoming bromine atom.
Experimental Protocol:
-
Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), to the solution at a controlled temperature, likely at or below room temperature to manage the reaction's exothermicity. The reaction would likely be stirred for several hours.
-
Quenching and Precipitation: Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.
-
Filtration and Washing: Collect the solid product by filtration and wash it with cold water to remove any remaining acid and inorganic byproducts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 5-Bromo-2-hydroxy-4-methylbenzoic acid.
Proposed synthesis workflow for 5-Bromo-2-hydroxy-4-methylbenzoic acid.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 5-Bromo-2-hydroxy-4-methylbenzoic acid are limited. However, research on closely related compounds suggests potential roles in modulating key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory and Antioxidant Potential
Studies on structurally similar bromophenols and their derivatives have indicated significant antioxidant and anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways. Furthermore, another related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate, has demonstrated protective effects against oxidative stress by activating the Nrf2 pathway.[6]
These findings suggest that 5-Bromo-2-hydroxy-4-methylbenzoic acid may also possess similar biological activities. Further investigation into its effects on these pathways is warranted.
Relevant Signaling Pathways
The potential biological activities of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its analogs appear to be mediated through the following key signaling pathways:
-
Nrf2 Signaling Pathway: A critical pathway in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.
-
MAPK (ERK and p38) and NF-κB Signaling Pathways: These are central pathways in the regulation of inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Simplified Nrf2 signaling pathway and potential modulation.
References
- 2. chembk.com [chembk.com]
- 3. global.oup.com [global.oup.com]
- 4. 5-bromo-4-fluoro-2-hydroxybenzoic acid | CAS#:1644-71-9 | Chemsrc [chemsrc.com]
- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 6. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]



